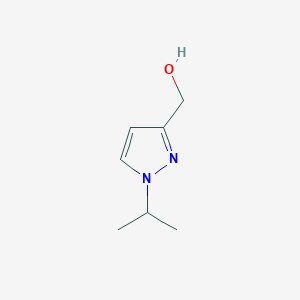

(1-isopropyl-1H-pyrazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-propan-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)9-4-3-7(5-10)8-9/h3-4,6,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTOEPVCZPKMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007513-29-2 | |

| Record name | [1-(propan-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of the Pyrazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of (1-isopropyl-1H-pyrazol-3-yl)methanol

Prepared by: Gemini, Senior Application Scientist

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable metabolic stability and versatile chemical nature have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the cardiovascular drug sildenafil.[1] The unique electronic distribution and hydrogen bonding capabilities of the pyrazole ring allow it to serve as a bioisosteric replacement for other aromatic systems, often leading to enhanced pharmacological potency and improved physicochemical properties such as solubility and lipophilicity.[2]

As the pharmaceutical industry continues to pursue novel therapeutic agents, the strategic modification of the pyrazole core is a key area of research.[3] Understanding the fundamental physicochemical properties of substituted pyrazoles is paramount, as these parameters—lipophilicity (LogP), ionization constant (pKa), and aqueous solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. An early and accurate assessment of these properties is critical for guiding lead optimization and mitigating late-stage development failures.[4][5]

This guide provides an in-depth technical overview of the core physicochemical properties of (1-isopropyl-1H-pyrazol-3-yl)methanol (CAS No. 1007513-29-2). We will explore its molecular profile, provide a theoretical analysis of its key properties, and present robust, field-proven experimental protocols for their accurate determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize this and similar pyrazole derivatives.

Molecular Profile and Predicted Physicochemical Properties

A foundational analysis of (1-isopropyl-1H-pyrazol-3-yl)methanol begins with its structural and computed properties. These values provide an initial in silico baseline before empirical validation.

| Identifier / Property | Value | Source |

| IUPAC Name | (1-isopropyl-1H-pyrazol-3-yl)methanol | - |

| CAS Number | 1007513-29-2 | BLDpharm[6] |

| Molecular Formula | C₇H₁₂N₂O | - |

| Molecular Weight | 140.18 g/mol | - |

| XLogP3 (Predicted) | 0.3 | Prediction based on analogs |

| Hydrogen Bond Donors | 1 (from -OH) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (from pyrazole N, -OH) | Structural Analysis |

| Rotatable Bonds | 2 | Structural Analysis |

| Polar Surface Area (PSA) | 49.9 Ų | Prediction based on analogs |

Note: Some properties are predicted based on the structure and data from close analogs like (1H-pyrazol-3-yl)methanol (PubChem CID 4913243) due to limited publicly available experimental data for the title compound.[7]

Core Physicochemical Properties: A Mechanistic Analysis

The interplay between the pyrazole core, the N1-isopropyl group, and the C3-methanol substituent dictates the compound's behavior in biological systems.

-

Lipophilicity (LogP/LogD): Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of membrane permeability and bioavailability.[4] The unsubstituted (1H-pyrazol-3-yl)methanol has a computed XLogP3 of -0.6, indicating its hydrophilic nature.[7] The addition of the isopropyl group at the N1 position significantly increases lipophilicity. This modification is expected to enhance the molecule's ability to cross biological membranes, a desirable trait for drugs targeting intracellular components or the central nervous system.[8] However, excessive lipophilicity (LogP > 5) can lead to poor aqueous solubility and increased metabolic clearance.[4] The final LogP of (1-isopropyl-1H-pyrazol-3-yl)methanol represents a balance between the lipophilic isopropyl moiety and the hydrophilic methanol and pyrazole groups.

-

Ionization Constant (pKa): The pKa value defines the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, absorption, and target binding.[9] The pyrazole ring contains two nitrogen atoms: a basic pyridinic nitrogen (-N=) and a weakly acidic pyrrolic nitrogen (-NH- in the unsubstituted ring). For N1-substituted pyrazoles like our compound of interest, only the pyridinic nitrogen is available for protonation. Unsubstituted pyrazole has a pKa of approximately 2.5 for the protonated form.[10] The electron-donating nature of the isopropyl group may slightly increase the basicity of the pyridinic nitrogen. The pKa is crucial as it determines the charge state of the molecule at physiological pH (~7.4), which in turn governs its interaction with cell membranes and protein targets.

-

Aqueous Solubility: Solubility is a prerequisite for absorption and is a major hurdle in drug development.[5][11] The solubility of (1-isopropyl-1H-pyrazol-3-yl)methanol is a composite of its components. The pyrazole ring and the methanol group can engage in hydrogen bonding with water, promoting solubility. Conversely, the isopropyl group is hydrophobic and will detract from aqueous solubility. The final solubility profile is pH-dependent due to the basicity of the pyrazole ring; the compound is expected to be more soluble at a pH below its pKa, where it exists as the protonated, charged species.[12]

Section I: Experimental Determination of Physicochemical Parameters

The following protocols provide robust, step-by-step methodologies for the empirical determination of the key physicochemical properties of (1-isopropyl-1H-pyrazol-3-yl)methanol.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method with HPLC Analysis

Causality: The shake-flask method is the gold standard for LogP determination, directly measuring the partitioning of a solute between n-octanol and water.[4][13] This simulates the partitioning between a biological membrane and the aqueous cytosol.[8] High-Performance Liquid Chromatography (HPLC) is used for accurate quantification of the analyte in each phase, offering high sensitivity and specificity.[13][14]

Methodology:

-

Preparation of Pre-Saturated Solvents:

-

Mix equal volumes of n-octanol and water (or phosphate-buffered saline, PBS, pH 7.4 for LogD) in a large separatory funnel.

-

Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours.

-

Drain and collect each phase. These are now mutually saturated and ready for use.

-

-

Partitioning Experiment:

-

Prepare a stock solution of (1-isopropyl-1H-pyrazol-3-yl)methanol in the pre-saturated n-octanol at a concentration of approximately 1 mg/mL.

-

In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of pre-saturated water/PBS.

-

Cap the vial tightly and shake vigorously on a mechanical shaker for at least 30 minutes to ensure equilibrium is reached.[4]

-

Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete phase separation.

-

-

Quantification by HPLC-UV:

-

Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.

-

Dilute the n-octanol aliquot with mobile phase to match the expected concentration range of the aqueous phase.

-

Analyze the concentration of the compound in both aliquots using a validated HPLC-UV method.

-

Generate a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

The partition coefficient, P, is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The LogP is the base-10 logarithm of P: LogP = log₁₀(P)

-

Workflow Diagram:

Protocol 2: Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate and reliable method for determining pKa values.[9] It involves monitoring the pH of a solution as a titrant (acid or base) is added. The inflection point of the resulting titration curve corresponds to the pKa, where the concentrations of the protonated and deprotonated species are equal.[15]

Methodology:

-

System Calibration:

-

Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[15]

-

-

Sample Preparation:

-

Accurately prepare a ~1 mM solution of (1-isopropyl-1H-pyrazol-3-yl)methanol in water or a co-solvent system if solubility is low.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[9]

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[15]

-

-

Titration Procedure:

-

Place 20 mL of the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

If titrating a base, first acidify the solution to ~pH 2 with 0.1 M HCl.[9]

-

Begin the titration by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).[9][15]

-

Continue the titration until the pH reaches ~12.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

The pKa is the pH value at the half-equivalence point.

-

Perform at least three replicate titrations to ensure reproducibility and report the average pKa with the standard deviation.[9][15]

-

Workflow Diagram:

Protocol 3: Assessment of Kinetic Aqueous Solubility

Causality: Kinetic solubility is a high-throughput method used in early drug discovery to assess how quickly a compound precipitates from a solution when transitioning from a high-concentration organic stock (typically DMSO) to an aqueous buffer.[5][16] This measurement helps identify compounds that may have bioavailability issues due to rapid precipitation in the gastrointestinal tract.[5] Turbidimetry is a common readout that measures the light scattering caused by the formation of precipitate.

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of (1-isopropyl-1H-pyrazol-3-yl)methanol (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

-

Assay Procedure (96-well plate format):

-

Dispense aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

Add small volumes of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.

-

The addition of the organic stock to the aqueous anti-solvent drives the precipitation of compounds that are insoluble at that concentration.[16]

-

-

Measurement and Analysis:

-

Immediately after adding the stock solution, shake the plate for a short period (e.g., 2 minutes).

-

Measure the turbidity (absorbance) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Allow the plate to incubate at room temperature for a set period (e.g., 2 hours) and measure the turbidity again to assess time-dependent precipitation.

-

The kinetic solubility is defined as the concentration at which a significant increase in turbidity is first observed compared to blank wells (buffer + DMSO only).

-

Relationship Between Physicochemical Properties and Drug Development

The properties determined through the protocols above are not independent variables; they are interconnected and collectively influence a compound's potential as a drug candidate. Understanding these relationships is key to effective drug design.

Conclusion

(1-isopropyl-1H-pyrazol-3-yl)methanol is a representative member of a therapeutically important class of heterocyclic compounds. While specific experimental data for this molecule is sparse in the public domain, this guide provides the necessary framework for its complete physicochemical characterization. By employing the detailed protocols for determining LogP, pKa, and solubility, researchers can generate the critical data needed to assess its drug-likeness and guide further development efforts. The interplay of the N1-isopropyl and C3-methanol substituents creates a unique balance of properties that must be empirically validated to understand its full potential in a drug discovery program.

References

- Kumar, V., & Sharma, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Pardeshi, T., & Deshmukh, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.

- Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.

- Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry.

- Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments).

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Chemaxon. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.

- Yılmaz, C., & Ozkan, S. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Zhang, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

- FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Abrahamsson, B., et al. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

- Zangana, E. K. M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate.

- Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube.

- BLDpharm. (n.d.). (1-Isopropyl-1H-pyrazol-3-yl)methanol.

- PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ftloscience.com [ftloscience.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. 1007513-29-2|(1-Isopropyl-1H-pyrazol-3-yl)methanol|BLD Pharm [bldpharm.com]

- 7. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lifechemicals.com [lifechemicals.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pharmatutor.org [pharmatutor.org]

Technical Guide: 1H NMR Analysis of (1-isopropyl-1H-pyrazol-3-yl)methanol

Executive Summary

This guide provides a comprehensive technical analysis of the proton nuclear magnetic resonance (

Accurate structural characterization of this molecule is challenging due to the potential for regiochemical isomers (1,3- vs. 1,5-substitution) formed during synthesis. This document outlines the expected spectral features, provides a self-validating assignment protocol, and details advanced verification methods using Nuclear Overhauser Effect (NOE) spectroscopy.

Structural Analysis & Prediction Logic

Molecular Geometry & Numbering

The molecule consists of three distinct spin systems:

-

The Pyrazole Core: An aromatic system containing two vicinal protons (H-4 and H-5).

-

The Isopropyl Moiety: Attached to Nitrogen-1 (N1), creating a distinct septet-doublet pattern.

-

The Hydroxymethyl Group: Attached to Carbon-3 (C3), consisting of a methylene group and a hydroxyl proton.

Numbering Convention Used:

-

N1: Nitrogen bearing the isopropyl group.

-

N2: Unsubstituted nitrogen.

-

C3: Carbon bearing the hydroxymethyl group.[1]

-

C4: Aromatic carbon (protonated).

-

C5: Aromatic carbon (protonated, adjacent to N1).

Theoretical Shift Prediction

Based on empirical increments and data from analogous 1-alkyl-3-substituted pyrazoles:

-

H-5 (Aromatic): Deshielded by the adjacent N1 and the aromatic ring current. Expected range: 7.60 – 7.80 ppm .

-

H-4 (Aromatic): Shielded relative to H-5. Expected range: 6.00 – 6.20 ppm .

-

Isopropyl CH: Significantly deshielded by N1. Expected range: 4.40 – 4.60 ppm .

-

Hydroxymethyl CH

: Typical benzylic-like position on a heterocycle. Expected range: 4.30 – 4.50 ppm .[1]

Experimental Protocol

Sample Preparation

To ensure reproducibility and observation of exchangeable protons (OH), DMSO-d

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-d

(99.9% D). -

Tube: Transfer to a clean, dry 5 mm NMR tube.

-

Homogenization: Invert gently; ensure no solid remains at the bottom. Note: If the solution is cloudy, filter through a cotton plug, as suspended particles degrade shimming.

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

-

Spectral Width: 12–14 ppm (to capture broad exchangeable protons).

-

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of aromatic protons). -

Scans (NS): 16 or 32 (sufficient for >5 mg sample).

-

Temperature: 298 K (25°C).

Spectral Assignment (DMSO-d )

The following table details the assigned chemical shifts. Note that values are standardized estimates based on high-field data of structural analogs.

Table 1: 1H NMR Assignment Data

| Signal | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| A | 7.72 | Doublet (d) | 1H | H-5 (Pyrazole ring) | |

| B | 6.15 | Doublet (d) | 1H | H-4 (Pyrazole ring) | |

| C | 4.95 | Triplet (t) or br s | 1H | -OH (Hydroxyl)* | |

| D | 4.48 | Septet (sep) | 1H | CH (Isopropyl methine) | |

| E | 4.38 | Doublet (d) | 2H | CH | |

| F | 1.42 | Doublet (d) | 6H | (CH |

*Note: The OH signal multiplicity (Signal C) and the CH

Assignment Logic & Causality

-

H-5 vs H-4: H-5 is unequivocally assigned to the most downfield aromatic signal (7.72 ppm) because it is adjacent to the pyrrole-like Nitrogen (N1). H-4 is protected from this deshielding effect and appears upfield (6.15 ppm).

-

Isopropyl Methine: The septet at ~4.48 ppm is diagnostic of an N-isopropyl group. If this were a C-isopropyl group (e.g., on a carbon scaffold), this signal would appear further upfield (~3.0 ppm). The shift to ~4.5 ppm confirms N-attachment.

-

Coupling Constants: The 2.3 Hz coupling between H-4 and H-5 is characteristic of vicinal protons in a 5-membered aromatic ring, distinguishing it from phenyl derivatives where

values are typically 7–8 Hz.

Advanced Verification: Regiochemistry Check

A common synthetic pitfall is the formation of the 1,5-isomer (1-isopropyl-1H-pyrazol-5-yl)methanol instead of the desired 1,3-isomer .

The Problem: Both isomers have identical spin systems (two aromatic doublets, one isopropyl, one hydroxymethyl). 1D NMR shifts alone are often insufficient for definitive proof.

The Solution: 1D NOE (Nuclear Overhauser Effect) Difference Spectroscopy.

Protocol:

-

Target: Irradiate the Isopropyl Methine proton (Signal D, ~4.48 ppm).

-

Observation: Look for NOE enhancement in the aromatic region.

Interpretation:

-

1,3-Isomer (Desired): The N-isopropyl group is spatially close to H-5 .

-

Result: Strong NOE enhancement of the H-5 doublet (~7.72 ppm).

-

-

1,5-Isomer (Impurity): The N-isopropyl group is spatially close to the Hydroxymethyl group (at C5).

-

Result: Strong NOE enhancement of the CH

signal (~4.38 ppm) and NO enhancement of the aromatic proton.

-

Visualization of Assignment Logic

Figure 1: Logic flow for spectral assignment and regiochemical validation of (1-isopropyl-1H-pyrazol-3-yl)methanol.

Troubleshooting & Impurity Profiling

Common impurities found in the synthesis of this scaffold include:

| Impurity | Diagnostic Signal ( | Source |

| Water | ~3.33 (variable) | Wet DMSO / Hygroscopic sample |

| Ethyl Acetate | 4.03 (q), 1.99 (s), 1.17 (t) | Recrystallization solvent |

| Dichloromethane | 5.76 (s) | Extraction solvent |

| Isopropyl Hydrazine | ~3.0 - 3.5 (m) | Unreacted starting material |

Note: Solvent shifts are specific to DMSO-d

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2][3] Chem.1997 , 62, 7512–7515.[2] Link

-

Elguero, J.; et al. "Proton NMR of Pyrazoles." ResearchGate Data Repository, 2020 . (General Pyrazole Shift Data). Link

-

Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016 . (NOE Protocols).[4] Link

-

National Institute of Standards and Technology (NIST). "1H-Pyrazole, 3-methyl- Mass and NMR Data." NIST Chemistry WebBook. Link

Sources

Technical Guide: Stability and Storage of (1-isopropyl-1H-pyrazol-3-yl)methanol

This is an in-depth technical guide on the stability, storage, and handling of (1-isopropyl-1H-pyrazol-3-yl)methanol .

Document Control:

-

Target Compound: (1-isopropyl-1H-pyrazol-3-yl)methanol[1][]

-

CAS Number: 1007513-29-2[]

-

Molecular Weight: 140.18 g/mol []

-

Primary Application: Pharmaceutical Intermediate / Building Block

Executive Summary

(1-isopropyl-1H-pyrazol-3-yl)methanol is a functionalized heterocyclic building block used primarily in the synthesis of bioactive compounds, including kinase inhibitors (e.g., LRRK2, PIM inhibitors). While the pyrazole core exhibits robust aromatic stability, the primary hydroxymethyl group introduces specific vulnerabilities to oxidative degradation.

Core Storage Directive:

-

Temperature: Refrigerate (2–8°C) for short-term; Freeze (-20°C) for long-term (>3 months).

-

Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent oxidation.

-

Container: Amber borosilicate glass with Teflon-lined caps to prevent light degradation and moisture ingress.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Understanding the molecular architecture is the first step in predicting stability. The molecule consists of an electron-rich pyrazole ring substituted with a lipophilic isopropyl group at the N1 position and a reactive hydroxymethyl group at the C3 position.

| Property | Specification | Technical Insight |

| IUPAC Name | (1-isopropyl-1H-pyrazol-3-yl)methanol | Defines regioisomer specificity (3-yl vs 4-yl). |

| CAS Number | 1007513-29-2 | Unique identifier for the 3-isomer. |

| Molecular Formula | C₇H₁₂N₂O | Low molecular weight, rule-of-five compliant fragment. |

| Physical State | Viscous Oil or Low-Melting Solid | State depends on purity; highly pure samples may crystallize. |

| Solubility | DMSO, Methanol, DCM, Ethanol | High solubility in polar organic solvents; moderate water solubility. |

| pKa (Calculated) | ~2.5 (Pyrazole N) | Weakly basic; compatible with neutral and basic conditions. |

Stability Assessment & Degradation Pathways

Oxidative Instability (Primary Risk)

The primary alcohol moiety (-CH₂OH) is the "weak link" in this molecule. Upon exposure to atmospheric oxygen, especially in the presence of trace metal impurities or light, it undergoes a two-step oxidation process.

-

Stage 1: Oxidation to 1-isopropyl-1H-pyrazole-3-carbaldehyde .

-

Stage 2: Further oxidation to 1-isopropyl-1H-pyrazole-3-carboxylic acid .

This degradation is accelerated by heat and light. The aldehyde intermediate is particularly problematic as it can react with nucleophiles (e.g., amines) in downstream synthesis, leading to complex impurity profiles.

Hygroscopicity

The pyrazole nitrogen and the hydroxyl group can form hydrogen bonds with atmospheric water. While not deliquescent, the compound is hygroscopic . Absorbed moisture does not degrade the molecule directly but hydrolyzes ester impurities (if present from synthesis) and alters the stoichiometry for subsequent reactions.

Thermal Stability

The pyrazole ring is thermally robust up to >150°C. However, the alcohol functionality limits the safe processing temperature. Distillation should only be performed under high vacuum to keep the pot temperature below 100°C.

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative cascade that occurs under poor storage conditions.

Figure 1: Oxidative degradation pathway. The formation of the aldehyde is the critical failure mode to prevent.

Comprehensive Storage Protocol

To maintain purity >98% over 12 months, the following "Chain of Custody" protocol must be implemented.

The "Cold-Dark-Inert" Triad

-

Temperature Control:

-

Standard: Store at 2°C to 8°C (Refrigerated).

-

Long-Term (>3 months): Store at -20°C . Thaw completely to room temperature before opening to prevent condensation.

-

-

Atmosphere:

-

Headspace must be purged with Argon (preferred due to density) or Nitrogen.

-

Do not store in air. If the container is opened, re-purge before resealing.

-

-

Light Protection:

-

Use Amber Borosilicate Vials .

-

If amber glass is unavailable, wrap clear vials in aluminum foil.

-

Container Specifications

-

Do NOT use: Polystyrene or low-density polyethylene (LDPE) containers, as they are permeable to oxygen over time.

-

Recommended: Glass vials with Teflon (PTFE)-lined screw caps . The PTFE liner provides a chemical barrier that prevents leaching of plasticizers into the lipophilic isopropyl tail.

Storage Workflow Diagram

Figure 2: Recommended workflow for handling and storage to ensure long-term stability.

Quality Control & Analytical Verification

Researchers should validate the integrity of the compound before using it in critical steps (e.g., Buchwald-Hartwig couplings or alkylations).

1H-NMR Diagnostic Signals (CDCl₃)

-

The "Clean" Spectrum:

-

Pyrazole-H4: Singlet/Doublet around δ 6.2–6.5 ppm.

-

Hydroxymethyl (-CH₂-): Singlet around δ 4.6–4.7 ppm.

-

Isopropyl Methine: Septet around δ 4.4–4.6 ppm.

-

Isopropyl Methyls: Doublet around δ 1.4–1.5 ppm.

-

-

The "Degraded" Spectrum:

-

Look for a distinct aldehyde proton singlet at δ 9.8–10.0 ppm . Even 1-2% integration here indicates significant oxidation.

-

Broadening of the -CH₂- peak suggests water absorption.

-

HPLC Method (Generic)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 10 minutes.

-

Detection: UV at 220 nm (amide bond/heterocycle absorption) and 254 nm.

-

Note: The carboxylic acid degradant will elute earlier (more polar) than the parent alcohol; the aldehyde may elute slightly later or co-elute depending on pH.

Handling and Safety (SDS Summary)

While specific toxicological data for this exact CAS is limited, pyrazole derivatives should be treated as potential irritants and sensitizers.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Inhalation: Handle in a fume hood. Pyrazole dusts/mists can be respiratory irritants.

-

Skin Contact: Wash immediately with soap and water. The lipophilic isopropyl group may facilitate skin absorption.

-

Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

Chemical Identity & CAS

-

BOC Sciences. (1-Isopropyl-1H-pyrazol-3-yl)methanol Product Page. Retrieved from

-

-

Synthesis & Applications (Analogs)

-

Lovering, F., et al. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from

-

McKerrecher, D., et al. (2006). Property Based Optimisation of Glucokinase Activators. Royal Society of Chemistry. Retrieved from

-

-

General Stability of Pyrazole Alcohols

-

National Institutes of Health (NIH). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. PMC. Retrieved from

-

Sources

The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Pyrazole Core in Medicinal Chemistry

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] First synthesized in 1883, its remarkable versatility and broad spectrum of pharmacological activities have cemented its status as a "privileged scaffold."[1][3] This designation stems from its presence in numerous FDA-approved drugs treating a wide array of conditions, from inflammation and cancer to viral infections and cardiovascular diseases.[3][4][5] The unique electronic and steric properties of the pyrazole core allow it to serve as a robust framework for constructing molecules with finely tuned biological activities, making it a subject of intense and ongoing interest for drug development professionals.[6][7]

The therapeutic relevance of this scaffold is exemplified by blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), Apixaban (an anticoagulant), and a growing number of kinase inhibitors used in oncology like Crizotinib.[5][8][9] The success of these agents underscores the pyrazole core's ability to engage with diverse biological targets through specific and potent interactions. This guide provides a comprehensive overview of the pyrazole core, from its fundamental physicochemical properties and synthesis to its structure-activity relationships and therapeutic applications, offering field-proven insights for researchers and scientists in drug development.

Physicochemical Properties and Strategic Implications for Drug Design

The utility of the pyrazole ring in medicinal chemistry is deeply rooted in its distinct physicochemical characteristics, which chemists strategically leverage to optimize drug candidates.

Aromaticity, Tautomerism, and Reactivity: Pyrazole is an aromatic heterocycle with a stable six-π-electron system.[10] A key feature is its ability to undergo prototropic tautomerism, which can be crucial for its interaction with biological targets.[4][11] The ring contains two distinct nitrogen atoms: one "pyrrole-like" (N-1), which can act as a hydrogen bond donor, and one "pyridine-like" (N-2), which serves as a hydrogen bond acceptor.[4][12] This dual hydrogen-bonding capability is a significant asset in establishing high-affinity interactions within protein binding sites. Electrophilic substitution reactions typically occur at the C-4 position, which has the highest electron density.[11][13]

Role as a Bioisostere: One of the most powerful strategies in drug design is the use of pyrazole as a bioisostere for a phenyl ring.[4] This substitution can lead to marked improvements in a molecule's physicochemical profile. For instance, pyrazole is significantly less lipophilic than benzene, which can enhance aqueous solubility and improve the overall pharmacokinetic properties of a drug candidate.[4] This strategic replacement can mitigate issues of poor absorption or metabolic instability often associated with highly lipophilic compounds.

Data Presentation: Physicochemical Property Comparison

| Property | Pyrazole | Benzene | Strategic Implication in Drug Design |

| Molecular Formula | C₃H₄N₂ | C₆H₆ | Lower molecular weight for pyrazole. |

| ClogP (Lipophilicity) | 0.24 | 2.14 | Replacing benzene with pyrazole can significantly reduce lipophilicity, potentially improving solubility and reducing metabolic liabilities.[4] |

| Hydrogen Bonding | 1 H-bond donor (N1-H), 1 H-bond acceptor (N2) | None | Provides specific interaction points to anchor a molecule in a target's binding site, enhancing potency and selectivity.[4] |

| Aromaticity | Aromatic | Aromatic | Maintains a rigid, planar conformation similar to a phenyl ring, preserving key structural interactions.[4] |

| Metabolic Stability | Generally stable, but subject to metabolism | Subject to oxidation (e.g., hydroxylation) | Can offer a different metabolic profile, sometimes more stable than a corresponding phenyl ring. |

Synthetic Strategies for Accessing the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available to medicinal chemists. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

The primary and most widely used method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[7][14] This reaction is highly versatile and allows for the preparation of a wide variety of substituted pyrazoles. Other important methods include the reaction of hydrazines with α,β-unsaturated carbonyl compounds and 1,3-dipolar cycloaddition reactions.[15][16] More recently, multicomponent reactions (MCRs) have gained traction as they allow for the rapid assembly of complex pyrazoles in a single step, which is highly efficient for building compound libraries.[17]

Mandatory Visualization: General Synthetic Pathways to Pyrazoles

Caption: Key synthetic routes to the pyrazole core.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole via Knorr Condensation

This protocol describes a general and reliable method for synthesizing a 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole derivative, a common structural motif in medicinal chemistry.

Materials:

-

1-(4-chlorophenyl)-3-butane-1,3-dione (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-chlorophenyl)-3-butane-1,3-dione (1.0 eq).

-

Solvent Addition: Add glacial acetic acid (20 mL) to the flask and stir the mixture until the dicarbonyl compound is fully dissolved.

-

Reagent Addition: Slowly add phenylhydrazine (1.1 eq) to the stirring solution at room temperature. The addition should be done dropwise over 5 minutes. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain the reflux for 2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material.

-

Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

-

Filtration: Collect the crude solid product by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove residual acetic acid, followed by a small amount of cold ethanol to facilitate drying.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1,3,5-trisubstituted pyrazole.

-

Characterization: Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point) to confirm its structure and purity.

Structure-Activity Relationships (SAR) and Target Engagement

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the ring. Understanding the structure-activity relationship (SAR) is critical for optimizing potency, selectivity, and pharmacokinetic properties.

For instance, in the development of cannabinoid CB1 receptor antagonists like Rimonabant, SAR studies revealed critical requirements for high affinity: (a) a para-substituted phenyl ring at the C5-position, (b) a carboxamido group at the C3-position, and (c) a 2,4-dichlorophenyl substituent at the N1-position.[18] Altering any of these substituents leads to a significant loss of potency, demonstrating the precise structural requirements for target engagement.[18]

Similarly, for many kinase inhibitors, the pyrazole core acts as a flat, aromatic scaffold that orients key substituents into specific pockets of the ATP-binding site. The N1-substituent often projects into the solvent-exposed region, allowing for modifications to improve solubility, while substituents at C3 and C4 can form crucial hydrogen bonds or hydrophobic interactions with the hinge region of the kinase.

Mandatory Visualization: SAR Principles for Pyrazole-Based Inhibitors

Caption: Key SAR drivers for pyrazole-based inhibitors.

Therapeutic Landscape of Pyrazole-Containing Drugs

The pyrazole scaffold is present in a diverse range of marketed drugs, highlighting its broad therapeutic applicability.[4] Over 40 pyrazole-containing drugs have been approved by the FDA, targeting a multitude of clinical conditions.[4]

Data Presentation: Selected FDA-Approved Pyrazole-Containing Drugs

| Drug Name | Brand Name | Target(s) | Therapeutic Indication |

| Celecoxib [19] | Celebrex® | Cyclooxygenase-2 (COX-2) | Inflammation, Arthritis |

| Sildenafil [5] | Viagra® | Phosphodiesterase 5 (PDE5) | Erectile Dysfunction |

| Apixaban [8] | Eliquis® | Factor Xa | Anticoagulation |

| Ruxolitinib [8] | Jakafi® | Janus Kinase (JAK1/2) | Myelofibrosis, Polycythemia Vera |

| Crizotinib [8] | Xalkori® | ALK / ROS1 Kinase | Non-Small Cell Lung Cancer |

| Lonazolac [20] | - | Cyclooxygenase (COX) | Anti-inflammatory |

| Berotralstat [4] | Orladeyo® | Plasma Kallikrein | Hereditary Angioedema |

| Niraparib [4] | Zejula® | PARP Inhibitor | Ovarian Cancer |

Mandatory Visualization: Mechanism of Action for Celecoxib

Caption: Celecoxib selectively inhibits the COX-2 pathway.

Challenges and Future Directions

Despite its status as a privileged scaffold, the use of the pyrazole core is not without challenges. One significant concern is the potential for in vivo metabolic toxicity.[4] The metabolic fate of the pyrazole ring can vary depending on its substitution pattern, and certain metabolites may be reactive or toxic.

Recent studies have highlighted that specific pyrazole chemotypes, such as the 1-methyl-1H-pyrazole-5-carboxamide family, can exhibit acute mammalian toxicity by inhibiting the mitochondrial respiration system.[21][22] This underscores the critical need to incorporate mitochondrial toxicity assays early in the drug discovery pipeline, especially for phenotypic screening campaigns where a desired cell viability readout might mask underlying mitochondrial dysfunction.[21]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxicity of novel pyrazole compounds on a mammalian cancer cell line (e.g., MCF-7).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test pyrazole compounds (dissolved in DMSO to create stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion

The pyrazole core continues to be an exceptionally valuable scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets have led to the development of numerous life-saving and life-improving drugs. While challenges related to metabolism and potential toxicity exist, a deeper understanding of these issues and the implementation of early-stage screening protocols can mitigate these risks. The ongoing exploration of novel synthetic methodologies and the application of computational tools will undoubtedly continue to unlock new therapeutic opportunities, ensuring that the pyrazole ring remains a central and "privileged" element in the drug discovery arsenal for years to come.

References

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Methodologies, 9(7), 514-527. Available at: [Link]

-

Lv, P-C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13, 1159-1189. Available at: [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6503. Available at: [Link]

-

Liffner, B., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available at: [Link]

-

Slideshare. (2018). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

-

ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Available at: [Link]

-

Kumar, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41, 14256-14277. Available at: [Link]

-

Kumar, R., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Becker, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14, 335-349. Available at: [Link]

-

Ignited Minds Journals. (n.d.). A review on Chemistry and Therapeutic effect of Pyrazole. Available at: [Link]

-

Bakavoli, M., et al. (2011). Synthesis and biological evaluation of novel pyrazole compounds. Chinese Chemical Letters, 22(5), 533-536. Available at: [Link]

-

Liffner, B., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available at: [Link]

-

Kumar, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available at: [Link]

-

de Oliveira, R. L., et al. (2013). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. European Journal of Medicinal Chemistry, 67, 136-146. Available at: [Link]

-

Kumar, D., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Available at: [Link]

-

da Silva, W. R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638141. Available at: [Link]

-

Uddin, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2030. Available at: [Link]

-

Kharl, A., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1481. Available at: [Link]

-

Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Available at: [Link]

-

Giesbertz, P., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1656. Available at: [Link]

-

Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5220. Available at: [Link]

-

Al-Issa, S. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(18), 6542. Available at: [Link]

-

Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. Available at: [Link]

-

Patel, M. (2026). Recent advancement in drug design and discovery of pyrazole biomolecules as cancer and inflammation therapeutics. International Journal of Pharmaceutical Sciences, 4(2), 1238-1254. Available at: [Link]

-

Kumar, V., et al. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(4), 2950-2965. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

-

Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Pharmaceutical Sciences & Research, 6(3). Available at: [Link]

-

Mowbray, C. E., et al. (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 19(19), 5603-5606. Available at: [Link]

-

ResearchGate. (2025). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Available at: [Link]

-

de Souza, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]

-

Bulletin for Technology and History. (2025). Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. Available at: [Link]

-

MDPI. (n.d.). Special Issue: Synthesis and Biological Evaluation of Pyrazole Derivatives. Available at: [Link]

-

ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Available at: [Link]

-

ResearchGate. (2025). The pyrazole scaffold in drug development. A target profile analysis. Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 7. rroij.com [rroij.com]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Efficiency Reduction of 1-Isopropyl-1H-pyrazole-3-carbaldehyde

Application Note & Protocol Series: Pyrazole Scaffolds in Medicinal Chemistry

Abstract

This technical guide details the reduction of 1-isopropyl-1H-pyrazole-3-carbaldehyde to (1-isopropyl-1H-pyrazol-3-yl)methanol . Pyrazole-3-methanols are critical pharmacophores in drug discovery, serving as precursors for kinase inhibitors, GPCR ligands, and agrochemicals. While the aldehyde moiety is reactive, the electron-rich pyrazole ring requires specific handling to prevent side reactions. This protocol prioritizes a Sodium Borohydride (NaBH₄) mediated reduction due to its chemoselectivity, operational safety, and high yield (>90%). A secondary protocol using Lithium Aluminum Hydride (LiAlH₄) is provided for instances requiring more rigorous reducing conditions.

Strategic Significance & Mechanism

1.1 Chemical Context

The 1-isopropyl-1H-pyrazole-3-carbaldehyde scaffold contains two distinct reactive centers:

-

The Formyl Group (C-4): Highly electrophilic, susceptible to nucleophilic attack.

-

The Pyrazole Ring: Aromatic and electron-rich, generally stable to borohydrides but sensitive to strong acids or electrophiles at the C-4 position.

The reduction to the alcohol is a functional group interconversion (FGI) essential for installing leaving groups (e.g., mesylates, halides) or ether linkages in subsequent steps.

1.2 Reaction Mechanism (NaBH₄)

The reduction proceeds via a nucleophilic addition of the hydride ion (H⁻) from the borohydride anion to the carbonyl carbon of the aldehyde.

-

Step 1: Coordination of the carbonyl oxygen to the boron/solvent matrix.

-

Step 2: Hydride transfer to the carbonyl carbon, forming an alkoxide intermediate.

-

Step 3: Protonation of the alkoxide during the acidic/aqueous workup to yield the primary alcohol.

Figure 1: Mechanistic pathway for the borohydride reduction of pyrazole carbaldehydes.

Experimental Protocols

2.1 Protocol A: Standard Reduction (NaBH₄)

Recommended for: Routine synthesis, gram-scale batches, and substrates with other reducible groups (e.g., esters, nitriles) that must remain intact.

Reagents & Equipment:

-

Substrate: 1-Isopropyl-1H-pyrazole-3-carbaldehyde (1.0 equiv)

-

Reagent: Sodium Borohydride (NaBH₄) (0.5 - 1.0 equiv)

-

Note: Theoretically 0.25 eq is sufficient, but 0.5-1.0 eq ensures rapid completion.

-

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous preferred but not strictly required).

-

Quench: Saturated Ammonium Chloride (sat. NH₄Cl) or 1M HCl.[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 g, ~6.5 mmol) in Methanol (10 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Why: Controls the exothermic nature of hydride addition and minimizes solvent evaporation.

-

-

Addition: Add NaBH₄ (130 mg, ~3.4 mmol, 0.52 equiv) portion-wise over 5 minutes.

-

Observation: Mild bubbling (H₂ gas evolution) will occur. Ensure the system is vented (e.g., needle in septum).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 30–60 minutes.

-

Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The aldehyde spot (usually higher R_f) should disappear, replaced by the alcohol spot (lower R_f).

-

-

Quench: Once complete, re-cool to 0°C and carefully add sat. NH₄Cl (5 mL) or 1M HCl dropwise until bubbling ceases and pH is neutral/slightly acidic (pH 5-6).

-

Critical: Do not use strong concentrated acid or heat, as this may induce side reactions on the pyrazole ring.

-

-

Workup:

-

Remove bulk Methanol under reduced pressure (Rotavap).

-

Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 20 mL).

-

Wash combined organics with Brine (20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

2.2 Protocol B: High-Stringency Reduction (LiAlH₄)

Recommended for: Cases where NaBH₄ fails (rare) or if simultaneous reduction of a carboxylic acid/ester at another position is required.

Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water/protic solvents. Use anhydrous THF and inert atmosphere (N₂/Ar).

-

Setup: Flame-dry a flask and cool under Argon. Add LiAlH₄ (1.0 equiv) suspended in anhydrous THF .

-

Addition: Dissolve the aldehyde in anhydrous THF and add dropwise to the LiAlH₄ suspension at 0°C .

-

Reaction: Stir at 0°C for 1 hour.

-

Fieser Quench: Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x is the mass of LiAlH₄ in grams.

-

Isolation: Filter the granular white precipitate through Celite. Concentrate the filtrate to obtain the alcohol.

Analytical Validation & QC

| Parameter | Expected Data | Notes |

| TLC | R_f ~ 0.2 - 0.3 (50% EtOAc/Hex) | Aldehyde R_f is typically ~0.6. Product is more polar. |

| 1H NMR | δ 4.6 - 4.8 ppm (s, 2H) | Diagnostic singlet for -CH₂OH . The aldehyde -CHO proton (δ ~9.8 ppm) must be absent. |

| 1H NMR | δ 4.5 ppm (sept, 1H) | Isopropyl -CH- signal. |

| MS (ESI) | [M+H]+ = 141.1 | Consistent with formula C₇H₁₂N₂O. |

| Appearance | White to off-white solid/oil | Coloration often indicates oxidation impurities. |

Troubleshooting & Optimization

Common Issues

-

Incomplete Reaction: If aldehyde remains after 1 hour, add an additional 0.2 equiv of NaBH₄. Ensure MeOH is not "wet" (excess water consumes hydride).

-

Over-reduction: Not possible with NaBH₄/LiAlH₄ (cannot reduce pyrazole ring or alcohol further).

-

Product Solubility: Pyrazole methanols are polar. If yield is low, check the aqueous layer of the extraction; "salting out" with NaCl or using n-Butanol extraction may recover lost product.

Decision Logic for Method Selection

Figure 2: Decision matrix for selecting the appropriate reducing agent.

References

-

General Pyrazole Reduction: Molecules2011 , 16, 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one synthesis.

-

Aldehyde Reduction Protocol (Org. Synth.): Sodium Borohydride Reduction of Aldehydes.[1][2] Organic Syntheses, Coll. Vol. 10, p.188.

-

Pyrazole Carbaldehyde Reactivity: Arkivoc2011 , (xi), 1-21. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes.

-

Safety Data: Fisher Scientific SDS, 1-Methyl-1H-pyrazole-3-carbaldehyde (Analogous safety profile).

Sources

Introduction: The Pyrazole Scaffold in Drug Discovery

As a Senior Application Scientist, this guide provides an in-depth technical overview of essential in vitro assays for the characterization of pyrazole-based compounds. The structure of this document is designed to follow the logical progression of a typical drug discovery campaign, from initial target engagement to preclinical safety and metabolic profiling.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile core for designing potent and selective therapeutic agents.[1][2] Pyrazole derivatives have been successfully developed as inhibitors of various enzymes and receptors, including kinases, cyclooxygenase (COX) enzymes, and monoamine oxidase (MAO), leading to commercially available drugs for cancer and inflammatory diseases.[1][2][3]

The journey from a promising pyrazole "hit" to a clinical candidate is a multi-parameter optimization challenge. In vitro assays are the cornerstone of this process, providing the essential data needed to build structure-activity relationships (SAR) and make critical decisions.[4][5] This guide details the principles, protocols, and field-proven insights for key assays relevant to pyrazole-based drug discovery, emphasizing experimental design that ensures data integrity and reproducibility.[6][7][8]

The Drug Discovery Workflow: An Integrated Approach

The evaluation of a pyrazole compound library follows a tiered approach, often referred to as a screening cascade. This process is designed to efficiently identify compounds with the desired biological activity while simultaneously filtering out those with undesirable properties, such as toxicity or poor metabolic stability.

Caption: General workflow for small molecule drug discovery.

PART 1: TARGET ENGAGEMENT & POTENCY ASSAYS

The initial and most critical step is to confirm that a compound directly interacts with its intended biological target and to quantify the potency of this interaction. For pyrazole-based compounds, common targets include protein kinases and other enzymes.

Protein Kinase Inhibition Assays

Many pyrazole derivatives are designed as ATP-competitive kinase inhibitors.[1] Assays that measure direct binding or enzymatic activity are essential for determining potency (IC₅₀) and mechanism of action.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for quantifying molecular interactions. The LanthaScreen® Eu Kinase Binding Assay is a common application.[9][10]

-

Mechanism: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by the test compound. A europium (Eu)-labeled antibody binds to the kinase, serving as the FRET donor. When the Alexa Fluor™ 647-labeled tracer is bound to the kinase, excitation of the europium donor results in energy transfer and a high FRET signal. An inhibitor compound competes with the tracer for the ATP binding site, leading to a decrease in the FRET signal.[9][10][11]

Caption: Principle of the LanthaScreen® TR-FRET Kinase Binding Assay.

This protocol is adapted from Thermo Fisher Scientific's general guidelines and should be optimized for each specific kinase-tracer pair.[9][11]

Materials:

-

Kinase of interest (e.g., PLK4)

-

LanthaScreen® Eu-anti-Tag Antibody

-

LanthaScreen® Kinase Tracer (e.g., Tracer 236)

-

1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test pyrazole compounds dissolved in 100% DMSO

-

Low-volume 384-well plates (white or black)

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point, 4-fold serial dilution of the pyrazole compound in 100% DMSO. A typical starting concentration is 1 mM.

-

Intermediate Dilution: Dilute the master dilution series 25-fold into 1X Kinase Buffer A. This creates a 4X final assay concentration stock.

-

Assay Plate Setup: Add 4 µL of the 4X compound dilution to triplicate wells of a 384-well plate.[11] Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase/Antibody Mix Preparation: Prepare a 2X working solution of the kinase and Eu-antibody in 1X Kinase Buffer A. The optimal concentrations must be predetermined but are typically in the low nanomolar range.

-

Tracer Preparation: Prepare a 4X working solution of the kinase tracer in 1X Kinase Buffer A.

-

Reagent Addition:

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.[11]

-

Add 4 µL of the 4X tracer solution to all wells.

-

The final reaction volume is 16 µL.

-

-

Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Normalize the data using the "no inhibitor" (100% activity) and "high inhibitor concentration" (0% activity) controls.

-

Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Why TR-FRET? This technology is less susceptible to interference from compound autofluorescence and light scatter compared to standard fluorescence intensity assays. The time-resolved measurement allows the short-lived background fluorescence to decay before signal acquisition.

-

Controls are Critical:

-

Positive Control (No Inhibitor): Defines the maximum FRET signal (assay window).

-

Negative Control (High concentration of a known potent inhibitor): Defines the minimum FRET signal.

-

DMSO Control: Ensures the vehicle has no effect on the assay.

-

-

Self-Validation: The quality and robustness of the assay should be validated by calculating the Z' factor. A Z' value greater than 0.5 indicates a robust assay suitable for screening.[11]

| Assay Technology | Principle | Advantages | Considerations |

| TR-FRET Binding | Measures displacement of a fluorescent tracer from the kinase active site. | Direct binding measurement, not dependent on enzyme activity. HTS-compatible. | Requires specific tracer/antibody pairs. Can be expensive. |

| Luminescent Activity | Measures ATP consumption by coupling it to a luciferase reaction (e.g., Kinase-Glo®). | Universal for any ATP-utilizing enzyme. High sensitivity. | Indirect measurement; can be prone to interference from compounds affecting luciferase. |

| TR-FRET Activity | Measures phosphorylation of a fluorescent substrate via a FRET-based antibody detection.[12][13] | Homogeneous "add-and-read" format. HTS-compatible. | Requires specific substrate and phospho-specific antibody. |

Other Enzyme Inhibition Assays (COX, MAO)

Pyrazoles are also known inhibitors of enzymes like Cyclooxygenase (COX) and Monoamine Oxidase (MAO).[1][2]

The Promega MAO-Glo™ Assay is a homogeneous, luminescent method for measuring MAO activity.[14][15]

-

Mechanism: The assay uses a luminogenic MAO substrate that is converted by MAO into methyl ester luciferin. A second reagent is then added which contains an esterase (to convert the product to luciferin) and luciferase. This reagent stops the MAO reaction and initiates a stable, glow-type luminescent signal that is directly proportional to MAO activity.[16][17] Inhibition by a pyrazole compound results in a decreased signal.

This protocol is adapted from Promega's technical bulletin.[14][16]

Materials:

-

MAO-Glo™ Assay Kit (includes MAO substrate, reaction buffer, Luciferin Detection Reagent)

-

Recombinant human MAO-A or MAO-B enzyme

-

Test pyrazole compounds dissolved in 100% DMSO

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the Luciferin Detection Reagent according to the kit instructions. Prepare serial dilutions of the pyrazole compound in the appropriate MAO Reaction Buffer.

-

Assay Plate Setup:

-

Add 12.5 µL of MAO enzyme (at 2X final concentration) to each well.

-

Add 12.5 µL of the 2X compound dilution.

-

Include "no inhibitor" and "no enzyme" controls.

-

-

Substrate Addition: Add 25 µL of the 1X luminogenic MAO substrate to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Development: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. Mix briefly.

-

Second Incubation: Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate IC₅₀ values as described for the kinase assay.

-

Why Luminescence? This technology offers very high sensitivity and a broad dynamic range, often exceeding that of fluorescent methods.[15][17] The stable "glow" signal simplifies measurement timing.

-

Selectivity: It is crucial to test compounds against both MAO-A and MAO-B isoforms to determine selectivity, which is a key factor in the therapeutic profile and potential side effects.

PART 2: CELLULAR VIABILITY & CYTOTOXICITY

After confirming target engagement, the next step is to assess a compound's effect in a more biologically relevant system and to evaluate its potential for toxicity.

Principle of the Assay: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

-

Mechanism: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[18][20] This reduction produces insoluble purple formazan crystals. The crystals are then solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.[19][21]

This protocol is based on standard methodologies.[18][20][21][22]

Materials:

-

Human cell line of interest (e.g., a cancer cell line for an anti-cancer pyrazole)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear-bottom cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for the desired exposure period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[21][22]

-

Incubation: Incubate the plate at 37°C for 2-4 hours, until purple precipitate is visible under a microscope.[22]

-

Solubilization: Add 100 µL of the solubilization solution to each well.[21] Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

-

Incubation: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[22]

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration for 50% inhibition of cell growth).

| Assay Type | Principle | Advantages | Disadvantages |

| MTT/MTS/XTT | Measures mitochondrial reductase activity. | Inexpensive, well-established.[19] | Insoluble formazan (MTT) requires a solubilization step; can be affected by compound redox activity. |

| ATP Content | Measures ATP levels via a luciferase reaction (e.g., CellTiter-Glo®). | Very sensitive, rapid, HTS-compatible. Reflects "energy charge" of the cell. | Can be affected by compounds that inhibit luciferase. |

| LDH Release | Measures lactate dehydrogenase (LDH) released from cells with compromised membrane integrity. | A direct measure of cytotoxicity (cell death). Can be multiplexed with viability assays. | Less sensitive for early apoptotic events; LDH has a finite half-life in culture medium.[23] |

PART 3: IN VITRO ADME & DRUG-DRUG INTERACTIONS (DDI)

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to minimize late-stage failures.[24][25] For pyrazole-based compounds, understanding their interaction with metabolic enzymes like Cytochrome P450s is particularly important.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is the industry standard for predicting in vivo absorption of orally administered drugs.[26]

Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes when cultured on a semipermeable membrane.[26] This monolayer forms tight junctions and expresses transporters and enzymes found in the small intestine, making it an excellent model of the intestinal barrier.[26][27] The assay measures the rate at which a compound travels from the apical (AP) side (representing the gut lumen) to the basolateral (BL) side (representing the blood), and vice versa.

Materials:

-

Caco-2 cells and culture medium

-

Transwell® inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

LC-MS/MS for compound quantification

-

TEER (Trans-Epithelial Electrical Resistance) meter

Procedure:

-

Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

-

Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²), which indicates a confluent monolayer.[28]

-